Potassium nitrate-15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Nitrogen Dynamics in Plants

Potassium nitrate-15N is widely used in plant research to investigate nitrogen uptake, assimilation, and utilization by various plant species. By incorporating 15N-labeled fertilizer into the soil or growth medium, researchers can:

- Quantify nitrogen uptake efficiency: Measure the proportion of applied nitrogen fertilizer absorbed by plants []. This helps evaluate fertilizer effectiveness and optimize fertilization practices for improved crop yields and reduced environmental impact.

- Trace nitrogen pathways within plants: Track the movement of nitrogen from roots to shoots and into different plant organs, revealing information about nitrogen allocation patterns and metabolic processes [].

- Study nitrogen transformations: Investigate how plants convert nitrogen into different organic compounds, such as amino acids and proteins, for growth and development [].

Elucidating Nitrogen Cycling in Soils

Potassium nitrate-15N plays a crucial role in soil science research, aiding in the comprehension of nitrogen cycling within the soil ecosystem. By applying 15N-labeled tracers, scientists can:

- Unravel the fate of fertilizer nitrogen: Track how applied nitrogen fertilizer interacts with soil components, undergoes transformations, and potentially becomes lost through volatilization or leaching [].

- Evaluate the effectiveness of different nitrogen management practices: Assess the impact of various fertilization methods, tillage practices, and cover cropping on nitrogen retention and utilization in the soil [].

- Investigate the role of soil microorganisms in nitrogen cycling: Track the involvement of microbes in nitrogen mineralization, nitrification, and denitrification processes, providing insights into soil fertility and potential environmental impacts [].

Other Scientific Applications

Beyond plant and soil research, potassium nitrate-15N finds applications in other scientific disciplines:

- Biochemistry and molecular biology: Researchers can use 15N-labeled substrates to study metabolic pathways, protein synthesis, and enzyme activity in various organisms [].

- Environmental research: 15N-labeled tracers can be used to investigate nitrogen cycling in aquatic ecosystems, track atmospheric nitrogen deposition, and assess the impact of pollution on nitrogen dynamics [].

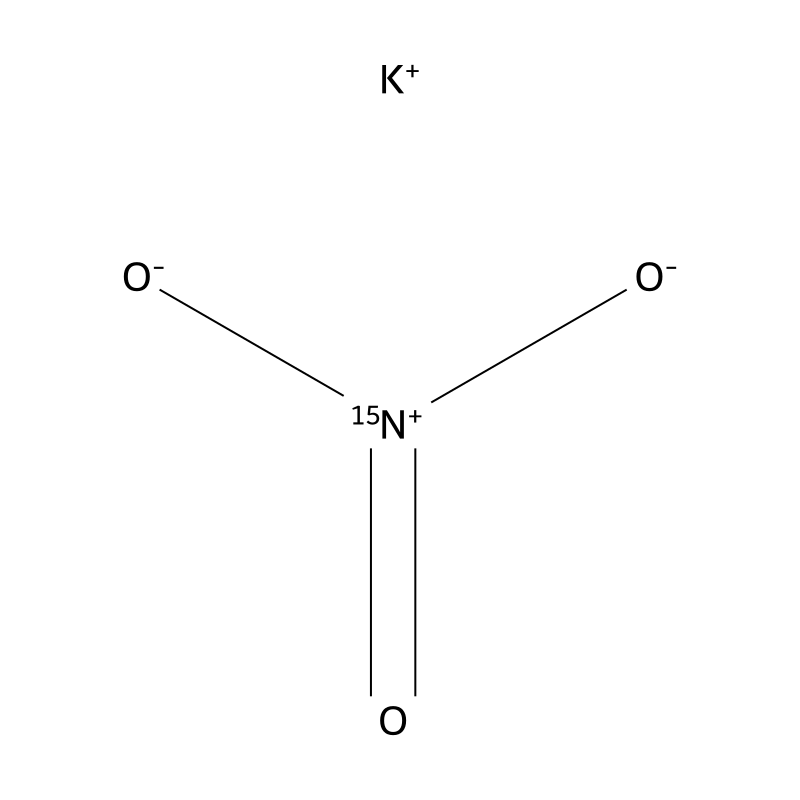

Potassium nitrate-15N is a stable, white crystalline compound with the chemical formula KNO₃, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is an ionic salt composed of potassium ions (K⁺) and nitrate ions (NO₃⁻). Potassium nitrate-15N is primarily utilized in agricultural and environmental research to study nitrogen dynamics in soil and plant systems due to the distinctive properties of the nitrogen-15 isotope, which allows for precise tracking and measurement in various biological processes .

- Decomposition Reaction: Upon heating, potassium nitrate decomposes into potassium nitrite and oxygen:This reaction typically occurs between 550 °C and 790 °C .

- Neutralization Reactions: Potassium nitrate can be synthesized through neutralization reactions involving nitric acid and potassium hydroxide:

- Double Displacement Reaction: On an industrial scale, it can be produced by reacting sodium nitrate with potassium chloride:

Potassium nitrate-15N plays a crucial role in biological systems, particularly in agriculture. It serves as a source of both potassium and nitrogen, essential nutrients for plant growth. The nitrogen-15 isotope allows researchers to trace the uptake of nitrogen by plants and its retention in soil organic matter, facilitating studies on nutrient cycling, soil fertility, and the environmental impact of fertilizers . Additionally, it has been noted that high levels of potassium nitrate exposure can lead to health issues such as methemoglobinemia, where blood's ability to carry oxygen is impaired .

The synthesis of potassium nitrate-15N can be accomplished through several methods:

- Neutralization: Mixing nitric acid with potassium hydroxide or potassium carbonate.

- Double Displacement: Reacting sodium nitrate with potassium chloride.

- Ammonium Nitrate Method: Combining ammonium nitrate with potassium chloride or hydroxide.

These methods may vary based on the desired purity and specific isotopic labeling .

Potassium nitrate-15N has diverse applications:

- Agricultural Research: Used for studying nitrogen uptake by crops and understanding soil nutrient dynamics.

- Fertilizer Production: Serves as a key ingredient in fertilizers due to its high solubility and nutrient content.

- Environmental Studies: Helps in tracing nitrogen pathways in ecosystems, assessing fertilizer efficiency, and studying the impact of agricultural practices on soil health .

Research on potassium nitrate-15N often focuses on its interactions within biological systems. Studies have shown that it can affect microbial activity in soils, influencing nitrogen cycling processes. The presence of nitrogen-15 allows for detailed tracking of how plants assimilate nitrogen from fertilizers compared to natural sources, providing insights into sustainable agricultural practices .

Several compounds share similarities with potassium nitrate-15N, particularly in terms of their chemical structure and applications. Below is a comparison highlighting their uniqueness:

| Compound | Chemical Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Potassium Chloride | KCl | Commonly used as a salt substitute; provides K⁺ ions. | Lacks nitrate component; primarily ionic. |

| Ammonium Nitrate | NH₄NO₃ | Highly soluble; used as a nitrogen fertilizer. | Contains ammonium instead of potassium. |

| Sodium Nitrate | NaNO₃ | Used in fertilizers and food preservation. | Sodium-based; different ion composition. |

| Calcium Nitrate | Ca(NO₃)₂ | Provides calcium along with nitrates; used in agriculture. | Supplies calcium; often used for specific crops. |

Potassium nitrate-15N stands out due to its dual role as a source of both potassium and nitrogen while allowing for isotopic tracing studies that are essential for understanding nutrient dynamics in agricultural systems .